![molecular formula C6H13N3O B012202 4-Hydroxypiperidine-1-carboximidamide CAS No. 108001-76-9](/img/structure/B12202.png)
4-Hydroxypiperidine-1-carboximidamide
Overview
Description
4-Hydroxypiperidine-1-carboximidamide, also known as N-hydroxypiperidine-1-carboximidamide, is a chemical compound with the molecular weight of 143.19 . It is a member of the piperidine chemical family .
Synthesis Analysis
A series of pyrimidine derivatives containing the 4-hydroxypiperidine group were designed and synthesized for antiproliferative activity evaluation against human tumor cell lines . The exact synthesis process is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of 4-Hydroxypiperidine-1-carboximidamide hydrochloride has been studied . The InChI code is1S/C6H13N3O.ClH/c7-6 (8)9-3-1-5 (10)2-4-9;/h5,10H,1-4H2, (H3,7,8);1H
and the InChI key is OZHNUGAJQDNLDL-UHFFFAOYSA-N
. Chemical Reactions Analysis
While specific chemical reactions involving 4-Hydroxypiperidine-1-carboximidamide are not detailed in the available resources, piperidine derivatives are known to undergo various reactions .Physical And Chemical Properties Analysis
4-Hydroxypiperidine-1-carboximidamide has a molecular weight of 143.19 . Further physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Copper-Catalyzed N-Arylation : Unimolecular 4-hydroxypiperidines, including 4-Hydroxypiperidine-1-carboximidamide, have been used as ligands for copper-catalyzed N-arylation. This process enables the synthesis of various N-arylated compounds in moderate to excellent yields, indicating its significance in chemical synthesis (Patil, Nallasivam, & Fernandes, 2015).
Zinc(II) Extraction : Derivatives of 4-Hydroxypiperidine-1-carboximidamide have been found effective in extracting zinc(II) from acidic chloride solutions. N ′-(2-ethylhexyloxy)pyridine-4-carboximidamide, in particular, demonstrated a high loading capacity and complete transfer of zinc(II) from concentrated solutions (Wojciechowska, Wieszczycka, & Wojciechowska, 2017).
Inhibition of Glycosidases : Piperidine-based carbohydrate mimics, when combined with 4-hydroxypiperidine-1-carboximidamide, show potential as inhibitors of glycosidases. This application is significant in the field of medicinal chemistry and drug development (Byrgesen, Nielsen, Willert, & Bols, 1997).
Diastereoselective Synthesis : The compound has been used in the diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization, which is a method for the enantioselective synthesis of highly functionalized piperidin-2-ones (Lam, Murray, & Firth, 2005).
Industrial Production : The aza-Prins-cyclization method, catalyzed by heteropoly acids, has been utilized for the rapid and selective synthesis of 4-hydroxypiperidines under mild conditions. This offers a promising method for their industrial production (Yadav et al., 2009).
Antioxidant Potential : Spin-labeled amides of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (trolox) containing 4-hydroxypiperidine show antioxidant potential and are promising for biomedical studies using magnetic-resonance imaging (Yushkova et al., 2013).
Production of Diastereomeric Forms : This compound has been used to generate enantiopure starting materials for functionalized 4-hydroxypiperidines, enabling the production of both diastereomeric forms (Vink et al., 2002).
Analgesic Activity : Halogenated phenacyl derivatives of 4-hydroxypiperidine have shown some analgesic activity, indicating its potential in pain management (Saeed, Saify, Iqbal, & Nazar-ul-Islam, 1997).
Safety and Hazards
4-Hydroxypiperidine-1-carboximidamide hydrochloride has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
While specific future directions for 4-Hydroxypiperidine-1-carboximidamide are not detailed in the available resources, piperidine derivatives are a key and extensive category of nitrogen-bearing heterocyclic compounds with a wide variety of biological activities. They represent a vital fundament in the production of drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
4-hydroxypiperidine-1-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c7-6(8)9-3-1-5(10)2-4-9/h5,10H,1-4H2,(H3,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIMBFDFBVDYGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626421 | |
Record name | 4-Hydroxypiperidine-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxypiperidine-1-carboximidamide | |
CAS RN |
108001-76-9 | |
Record name | 4-Hydroxypiperidine-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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